alpha-Toxicarol

Description

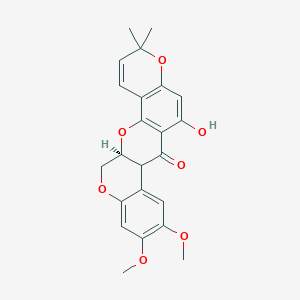

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,14S)-11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O7/c1-23(2)6-5-11-15(30-23)8-13(24)20-21(25)19-12-7-16(26-3)17(27-4)9-14(12)28-10-18(19)29-22(11)20/h5-9,18-19,24H,10H2,1-4H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTNCZQNGBLBGO-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13133-20-5, 82-09-7 | |

| Record name | rel-(7aR,13aR)-13,13a-Dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-bis[1]benzopyrano[3,4-b:6′,5′-e]pyran-7(7aH)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13133-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Toxicarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Natural Occurrence and Phytochemical Investigations

Distribution Across Plant Taxa

Alpha-toxicarol has been identified exclusively within the Fabaceae (legume) family, a large and diverse family of flowering plants.

Genera and Species within Fabaceae

The presence of α-toxicarol has been documented in several genera of the Fabaceae family, most notably Derris, Millettia, and Tephrosia. nih.govthaiscience.infoknapsackfamily.com

Specific species confirmed to contain α-toxicarol include:

Derris elliptica nih.govknapsackfamily.comknapsackfamily.comechocommunity.org

Derris malaccensis knapsackfamily.com

Derris trifoliata knapsackfamily.com

Derris oblonga researchgate.netnaturalproducts.net

Millettia brandisiana thaiscience.infoknapsackfamily.comresearchgate.net

Millettia pachycarpa acs.org

Millettia taiwaniana knapsackfamily.com

Tephrosia candida nih.govacs.org

Tephrosia purpurea knapsackfamily.com

Tephrosia sinapou (also known as Tephrosia toxicaria) knapsackfamily.comknapsackfamily.comresearchgate.netnih.gov

Tephrosia vogelii nih.gov

Table 1: Plant Species Containing α-Toxicarol

| Genus | Species |

| Derris | Derris elliptica |

| Derris malaccensis | |

| Derris trifoliata | |

| Derris oblonga | |

| Millettia | Millettia brandisiana |

| Millettia pachycarpa | |

| Millettia taiwaniana | |

| Tephrosia | Tephrosia candida |

| Tephrosia purpurea | |

| Tephrosia sinapou | |

| Tephrosia vogelii |

Specific Plant Parts as Sources

Phytochemical investigations have revealed that α-toxicarol is not uniformly distributed throughout the plant. Different parts of the plants serve as primary sources for this compound. The roots are a frequently cited source of α-toxicarol. researchgate.netacs.orgresearchgate.net Additionally, the stems, leaves, flowers, and fruits of these plants have also been identified as containing α-toxicarol. thaiscience.inforesearchgate.netacs.org

For instance, studies on Millettia brandisiana have isolated α-toxicarol from its flowers and leaves. thaiscience.inforesearchgate.net In Millettia pachycarpa, both the roots and leaves have been found to contain this rotenoid. acs.org The roots of Tephrosia sinapou are known to contain α-toxicarol. researchgate.net Similarly, the stems of Derris trifoliata are a known source.

Table 2: Plant Parts as Sources of α-Toxicarol

| Plant Species | Roots | Stems | Leaves | Flowers | Fruits (Pods) |

| Derris elliptica | ✓ | ||||

| Derris oblonga | ✓ researchgate.net | ||||

| Derris trifoliata | ✓ | ✓ | |||

| Millettia brandisiana | ✓ researchgate.net | ✓ researchgate.net | ✓ thaiscience.info | ||

| Millettia dura | ✓ uncst.go.ugajol.info | ✓ uncst.go.ugajol.info | ✓ uncst.go.ug | ✓ uncst.go.ugresearchgate.net | |

| Millettia pachycarpa | ✓ acs.org | ✓ acs.org | |||

| Tephrosia candida | ✓ acs.org | ||||

| Tephrosia sinapou | ✓ researchgate.netorientjchem.org | ✓ chemfaces.com | ✓ orientjchem.org | ||

| Tephrosia vogelii | ✓ academicjournals.org | ✓ researchgate.net |

Co-occurrence with Analogous Rotenoids and Isoflavonoids

This compound is rarely found in isolation. It typically co-occurs with a variety of other structurally related rotenoids and isoflavonoids. thaiscience.inforesearchgate.netacs.orguncst.go.ugkab.ac.ugresearchgate.netresearchgate.net The specific profile of these co-occurring compounds can vary between different species and even different parts of the same plant.

Commonly found analogous rotenoids include:

12a-hydroxy-α-toxicarol: This derivative is frequently isolated alongside α-toxicarol from various sources, including Millettia brandisiana flowers, Millettia pachycarpa roots and leaves, and Tephrosia villosa roots. thaiscience.infoacs.orgresearchgate.netuonbi.ac.ke

Deguelin (B1683977): This rotenoid is often found with α-toxicarol in plants like Tephrosia vogelii and Tephrosia villosa. nih.govresearchgate.netuonbi.ac.ke

Rotenone (B1679576): Another well-known rotenoid, it has been identified with α-toxicarol in Tephrosia vogelii. nih.gov

Tephrosin: This compound is commonly found in Tephrosia species alongside α-toxicarol. nih.govresearchgate.net

Sumatrol (B192465): This rotenoid has been isolated with α-toxicarol from Tephrosia villosa. researchgate.netuonbi.ac.ke

6a,12a-dehydro-α-toxicarol: This dehydrated form has been found in Millettia brandisiana. thaiscience.info

In addition to other rotenoids, various isoflavonoids are also present in the same plant extracts. For example, in Millettia dura, α-toxicarol is found with isoflavones like durmillone and isojamaicin. uncst.go.ugajol.info Similarly, extracts of Millettia pachycarpa that yield α-toxicarol also contain a range of prenylated isoflavonoids. acs.orgresearchgate.net

Isolation Methodologies from Natural Sources

The extraction and purification of α-toxicarol from its natural plant sources involve a multi-step process that leverages the compound's physicochemical properties.

Extraction Techniques

The initial step in isolating α-toxicarol is the extraction from the dried and powdered plant material. This is typically achieved using organic solvents. Common solvents used for this purpose include hexane (B92381), ethyl acetate, methanol (B129727), and chloroform. thaiscience.inforesearchgate.netorientjchem.orgresearchgate.net The choice of solvent can depend on the specific plant part being extracted and the desired polarity of the initial crude extract. For instance, a hexane extract of Millettia brandisiana flowers yielded α-toxicarol. thaiscience.inforesearchgate.net In other studies, a mixture of dichloromethane (B109758) and methanol has been used. researchgate.net

Chromatographic Separation Strategies

Following the initial extraction, the crude extract, which contains a complex mixture of compounds, is subjected to various chromatographic techniques to separate and purify α-toxicarol. A common approach involves an initial fractionation using Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC) over silica (B1680970) gel, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate). researchgate.net

Further purification of the fractions obtained from VLC or CC is often necessary. This is typically accomplished using one or more of the following methods:

Preparative Thin-Layer Chromatography (PTLC): This technique is used to separate small quantities of compounds and is often employed for final purification steps. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a powerful tool for the separation and isolation of individual compounds like α-toxicarol from complex mixtures. scielo.br Chiral HPLC has also been used to resolve scalemic mixtures of α-toxicarol derivatives. acs.orgresearchgate.net

High-Speed Countercurrent Chromatography (HSCCC): This is another liquid-liquid partition chromatography technique that has been applied to the separation of rotenoids.

The combination of these extraction and chromatographic methods allows for the isolation of pure α-toxicarol from its natural plant sources, enabling further structural elucidation and scientific investigation.

Compound Names Mentioned

Biosynthetic Pathways and Precursor Studies

Proposed Biogenetic Routes to the Rotenoid Skeleton

The formation of the characteristic rotenoid skeleton is a subject of significant scientific investigation. A key proposed step involves the oxidative cyclization of a 2'-methoxyisoflavone precursor. thieme-connect.comrsc.org The biosynthesis is believed to commence with the assembly of a polyketide-shikimate scaffold, which then undergoes a series of reactions including Claisen condensation and oxy-Michael addition to form a flavanone (B1672756) intermediate. thieme-connect.com

A critical transformation in the pathway is a 1,2-aryl shift, initiated by a P-450 enzyme, which converts the flavanone to an isoflavanone. thieme-connect.com Subsequent dehydration leads to the formation of an isoflavone (B191592). thieme-connect.com Further hydroxylation and methylation reactions on the A ring of the isoflavone set the stage for the formation of the rotenoid B-ring. thieme-connect.com The 'extra' C-6 methylene (B1212753) group of the rotenoid is derived from the 2'-methoxy group of the isoflavone precursor. rsc.org

One proposed mechanism suggests that a one-electron transfer from a chalcone (B49325) anion leads to the formation of a spirodienone intermediate, which is crucial for the subsequent cyclization and formation of the rotenoid structure. rsc.org

Enzymatic Transformations and Key Intermediates (e.g., Oxidation of Methoxy (B1213986) Groups)

Enzymes, particularly oxidoreductases, play a pivotal role in the biosynthesis of complex natural products like alpha-toxicarol. nih.gov These enzymes catalyze stereo- and regiospecific transformations that are often difficult to achieve through conventional chemical synthesis. nih.gov

A crucial enzymatic step in rotenoid biosynthesis is the oxidation of a methoxy group on the isoflavone precursor. thieme-connect.com This oxidation is thought to trigger the cyclization that forms the B-ring of the rotenoid skeleton. thieme-connect.com While the specific enzymes responsible for the complete biosynthesis of this compound are not all fully characterized, the involvement of chalcone synthase (CHS) and chalcone isomerase (CHI) in the early stages of rotenoid biosynthesis is well-established. nih.govrsc.org CHS is considered a rate-limiting enzyme in this process. nih.gov

Key intermediates in the biosynthetic pathway include:

Chalcones: These are early precursors in the flavonoid and isoflavonoid (B1168493) pathways. nih.govpsu.edu

Flavanones: Formed from chalcones via the action of chalcone isomerase. nih.govresearchgate.net

Isoflavones: Specifically 2'-hydroxyisoflavones, are considered key intermediates leading to rotenoids. psu.edu 7-hydroxy-4'-methoxyisoflavone (formononetin) has been shown to be an efficient precursor. rsc.org

Rot-2'-enonic acid: This has been identified as a common precursor to both rotenone (B1679576) and deguelin (B1683977), which are structurally related to this compound. ird.fr

The table below summarizes some of the key intermediates in the rotenoid biosynthetic pathway.

Table 1: Key Intermediates in Rotenoid Biosynthesis| Intermediate | Class | Role |

| Chalcone | Flavonoid | Early precursor in the pathway. |

| Flavanone | Flavonoid | Formed from chalcone, precursor to isoflavone. |

| Isoflavone | Isoflavonoid | Key precursor to the rotenoid skeleton. |

| 2'-Hydroxyisoflavone | Isoflavonoid | Direct precursor to rotenoid ring formation. |

| Rot-2'-enonic acid | Rotenoid Precursor | Common precursor to various rotenoids. ird.fr |

Relation to Isoflavonoid Biosynthesis

The biosynthesis of this compound and other rotenoids is intrinsically linked to the isoflavonoid biosynthetic pathway. tandfonline.comthieme-connect.com Isoflavonoids are a major subclass of flavonoids, primarily found in leguminous plants, and serve as the foundational structures from which rotenoids are derived. tandfonline.comnih.gov

The pathway begins with the general phenylpropanoid pathway, leading to the formation of a chalcone scaffold. nih.gov Through the action of isoflavone synthase (IFS), the B-ring of the flavonoid structure migrates from the 2- to the 3-position of the C-ring, forming a 2-hydroxyisoflavanone (B8725905). frontiersin.org Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID) yields the core isoflavone structure. frontiersin.org

It is from this isoflavone template that the unique rotenoid structure is generated through a series of enzymatic modifications, including hydroxylation, methylation, and the critical oxidative cyclization of the 2'-methoxy group to form the characteristic fifth ring of the rotenoid. thieme-connect.comrsc.org Therefore, the study of isoflavonoid biosynthesis is fundamental to understanding the formation of this compound. The biosynthetic machinery for isoflavonoids provides the necessary precursors and enzymatic tools for the subsequent construction of the more complex rotenoid framework. frontiersin.org

Unexplored Aspects of Biosynthetic Mechanisms

While significant progress has been made in elucidating the biosynthetic pathway of rotenoids like this compound, several aspects remain to be fully understood. tandfonline.comird.fr The precise sequence of hydroxylation and methylation events on the isoflavone precursor is not definitively established. rsc.org

The specific enzymes that catalyze the later, more complex steps of rotenoid formation, such as the oxidative cyclization and subsequent modifications, are largely uncharacterized. ird.fr The regulation of these biosynthetic pathways, including the factors that determine whether a plant produces simple isoflavones or the more complex rotenoids, is an area of active research. tandfonline.comird.fr

Furthermore, the subcellular localization of these biosynthetic pathways and the transport of intermediates between different cellular compartments are not well understood. ird.fr Elucidating these unexplored aspects will provide a more complete picture of how plants produce the diverse array of complex molecules like this compound and could open avenues for their biotechnological production. tandfonline.comnih.gov

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to the Rotenoid System

The synthesis of the rotenoid core, a tetracyclic system with a cis-fused B/C ring junction, presents a considerable synthetic challenge. researchgate.net Various strategies have been developed to construct this intricate architecture, often employing key reactions to establish the desired stereochemistry.

Stereoselective and Group-Selective Rearrangements

A notable approach to the synthesis of rotenoids involves the stereospecific, group-selective 1,2-rearrangement of epoxy alcohols. thieme-connect.comthieme-connect.comresearchgate.net This semi-pinacol type rearrangement allows for the controlled construction of the chiral centers within the rotenoid scaffold. For instance, the total syntheses of (-)-rotenone and (-)-dalpanol have been successfully achieved utilizing a group-selective, stereospecific 1,2-shift of an epoxy alcohol as a key step. nih.gov This method provides a versatile route to various rotenoids by carefully controlling the stereochemistry during the rearrangement process. nih.gov

Cyclization Reactions (e.g., SNAr Cyclizations, Intramolecular Radical Cyclization)

Cyclization reactions are fundamental to forming the multiple ring systems of the rotenoid core. Nucleophilic aromatic substitution (SNAr) cyclizations of aryl fluorides have proven to be an effective method. thieme-connect.comthieme-connect.comresearchgate.net A general synthetic approach to rotenoids combines the aforementioned 1,2-rearrangements with dual SNAr oxy-cyclizations to form the heterocyclic rings. thieme-connect.comresearchgate.net

Intramolecular radical cyclizations offer another powerful tool for constructing the rotenoid framework. scispace.com This method involves the generation of a radical species that then attacks a multiple bond within the same molecule to form a cyclic product. wikipedia.org This approach has been utilized to create the core structure of rotenoids, demonstrating its utility in synthesizing these complex natural products. scispace.com Specifically, visible-light-promoted intramolecular reductive cyclization protocols have been developed for synthesizing related heterocyclic systems like indolines and 2,3-dihydrobenzofurans, which share structural motifs with rotenoids. rsc.org

Use of Chiral Precursors (e.g., D-Araboascorbic Acid)

The use of readily available chiral starting materials is a common strategy to introduce stereocenters in a controlled manner. D-Araboascorbic acid, a stereoisomer of ascorbic acid (vitamin C), has been employed as a chiral precursor in the synthesis of rotenoids. thieme-connect.comthieme-connect.comresearchgate.netwikipedia.org A common intermediate epoxyketone, which serves as a precursor to (-)-rotenone and (-)-deguelin, can be prepared from D-araboascorbic acid in a few steps. thieme-connect.comresearchgate.net This approach leverages the inherent chirality of the starting material to establish the stereochemistry of the final rotenoid product.

Synthetic Modifications for Analog Generation and Structure-Activity Relationship Studies

The generation of alpha-toxicarol analogs is crucial for understanding the relationship between the molecule's structure and its biological activity (SAR). Semi-synthesis, starting from naturally abundant rotenoids like rotenone (B1679576), provides an efficient route to access various analogs. cam.ac.uk

For example, the semi-syntheses of the 11-hydroxyrotenoids sumatrol (B192465) and villosinol have been achieved from rotenone. cam.ac.uk This work suggests that similar strategies could be extended to prepare related 11-hydroxyrotenoids, including analogs of this compound. cam.ac.uk The development of such synthetic and semi-synthetic routes is vital for exploring the therapeutic potential of this class of compounds. For instance, studies on ferruginol (B158077) derivatives have shown that modifications to the core structure can significantly impact their antiplasmodial activity. scispace.com

Analytical Derivatization for Enhanced Detection

The accurate detection and quantification of this compound and other rotenoids in various matrices often require derivatization to improve their analytical properties.

Pre-column Derivatization for High-Performance Liquid Chromatography

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of rotenoids. fisheries.org However, since many of these compounds lack a strong chromophore or fluorophore, their detection can be challenging. jasco-global.com Pre-column derivatization is a technique where the analyte is chemically modified before being introduced into the HPLC system to enhance its detectability. jasco-global.comresearchgate.net This method offers several advantages, including simplified system configuration and high sensitivity. jasco-global.com For example, derivatization reagents can be used to introduce fluorescent tags to the rotenoid molecule, allowing for highly sensitive fluorescence detection. jasco-global.com While specific pre-column derivatization methods for this compound are not extensively detailed in the provided results, the general principles of this technique are well-established for the analysis of complex molecules, including other natural products. jasco-global.comnih.gov

Derivatization for Gas Chromatography-Mass Spectrometry Analysis (e.g., Silylation)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, many natural products, including the rotenoid this compound, are not directly amenable to GC-MS analysis due to their low volatility and the presence of polar functional groups, such as hydroxyl (-OH) groups. These polar groups can lead to poor chromatographic peak shape and thermal degradation in the high-temperature environment of the GC injector and column. To overcome these limitations, a chemical derivatization step is necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative.

For compounds like this compound, which possesses phenolic hydroxyl groups, the most common derivatization technique is silylation. This process involves the replacement of the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. The resulting TMS ethers are significantly more volatile and less polar than the parent compound, making them suitable for GC-MS analysis.

A common and effective silylating agent used for the derivatization of a wide range of phenolic and flavonoid compounds is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). nih.govsigmaaldrich.com BSTFA is a strong silylating agent, while TMCS is often added as a catalyst to enhance the reactivity of the reagent, particularly for sterically hindered hydroxyl groups. sigmaaldrich.comgcms.cz Pyridine (B92270) is frequently used as a solvent and as a basic catalyst to facilitate the reaction. caltech.edu

The derivatization reaction is typically carried out by dissolving the sample containing this compound in a suitable aprotic solvent, adding the silylating reagent mixture, and heating the reaction vial for a specific period to ensure complete derivatization. The resulting solution containing the silylated this compound can then be directly injected into the GC-MS system for analysis.

Research on the GC-MS analysis of related rotenoids, such as rotenone, has successfully employed silylation with BSTFA to enable their characterization. sci-hub.sefu-berlin.de Similarly, numerous studies have detailed the silylation of isoflavonoids and other flavonoids, which share structural similarities with the chromanone moiety of this compound, using reagents like BSTFA and TMCS. nih.govresearchgate.netnih.govjfda-online.com These established methods provide a strong basis for the successful derivatization of this compound for GC-MS analysis.

The following table outlines a representative silylation procedure for a compound like this compound, based on established methods for related flavonoids and phenolic compounds.

Table 1: Representative Silylation Procedure for GC-MS Analysis

| Step | Parameter | Description |

|---|---|---|

| 1. Sample Preparation | Solvent | The dried sample extract is dissolved in an aprotic solvent such as pyridine or ethyl acetate. |

| 2. Reagent Addition | Silylating Agent | A mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) (e.g., in a 99:1 ratio) is added. researchgate.net |

| Catalyst | Pyridine often serves as both a solvent and a catalyst. caltech.edu | |

| 3. Reaction Conditions | Temperature | The reaction mixture is heated, typically in the range of 60-100°C. researchgate.netnih.gov |

| Time | The reaction is allowed to proceed for a duration of 30-90 minutes to ensure complete derivatization. caltech.eduresearchgate.net | |

| 4. Analysis | Injection | An aliquot of the supernatant containing the trimethylsilyl derivative is injected into the GC-MS. |

The mass spectrum of the resulting trimethylsilyl derivative of this compound would be expected to show a molecular ion peak corresponding to the derivatized molecule, as well as characteristic fragmentation patterns that can be used for its identification and quantification. The increase in molecular weight upon silylation also helps to shift the mass-to-charge ratio of the analyte to a region of the spectrum with lower background noise, thereby improving the sensitivity of the analysis.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of alpha-toxicarol. Through a suite of 1D and 2D experiments, chemists can piece together the intricate structure of the molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides fundamental information about the chemical environment of individual atoms. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and coupling constants. The ¹³C NMR spectrum provides the number of chemically distinct carbon atoms in the molecule.

A comprehensive analysis of the natural abundance ¹³C NMR spectrum of this compound has been reported, with assignments for the majority of the carbon atoms. These assignments are critical for confirming the pentacyclic ring system and the nature of the substituents.

Table 1: ¹³C NMR Chemical Shift Data for this compound (Data sourced from a 1975 study by Crombie et al. Assignments are based on the standard rotenoid numbering system.)

| Carbon Atom | Chemical Shift (δ, ppm) | Carbon Atom | Chemical Shift (δ, ppm) |

| 1 | 112.9 | 11 | 109.1 |

| 2-OC H₃ | 55.7 | 11a | 157.5 |

| 3-OC H₃ | 55.2 | 12 (C=O) | 187.7 |

| 1a | 104.1 | 12a | 44.5 |

| 2 | 149.3 | 2' | 115.8 |

| 3 | 147.4 | 3' | 127.8 |

| 4 | 100.9 | 4' | 66.5 |

| 4a | 151.7 | 5' | 49.2 |

| 5a | 109.8 | 6'-C (CH₃)₂ | 75.9 |

| 6 | 66.2 | 7', 8' (gem-CH₃) | 27.2 |

| 6a | 69.8 |

Note: The original study was conducted in CDCl₃. Slight variations in chemical shifts may occur depending on the solvent used.

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to, confirming assignments such as the methoxy (B1213986) protons to their respective carbons (δ ~55 ppm) and the protons of the B/C ring junction (H-6a, H-12a) to their corresponding carbons (C-6a, C-12a).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for connecting molecular fragments. For instance, HMBC would show correlations from the methoxy protons to the aromatic carbons C-2 and C-3, confirming their positions on ring A. It would also be vital in establishing the connectivity between the different rings, such as correlations from H-1 to carbons in the B and C rings.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps to trace out proton spin systems within the molecule's rings.

HETCOR (Heteronuclear Correlation) and COLOC (Correlation spectroscopy for long-range couplings): These are older 2D techniques that provide similar information to HSQC and HMBC, respectively, and have been instrumental in the structural elucidation of complex natural products.

Mass Spectrometry (MS) for Structural Confirmation and Discovery

Mass spectrometry (MS) provides the molecular weight and elemental composition of a compound, which are fundamental pieces of data for structural determination. For this compound (C₂₃H₂₂O₇), high-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to the exact mass of 410.1366 g/mol .

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism, Optical Rotation)

This compound is a chiral molecule with multiple stereocenters, meaning it exists as specific stereoisomers. Chiroptical techniques are essential for determining the absolute configuration of these centers.

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral molecule in solution. nih.govhmdb.ca The direction (dextrorotatory, (+), or levorotatory, (-)) and magnitude of the rotation are reported as the specific rotation ([α]D). While the specific optical rotation for this compound is not prominently reported in readily available literature, the values for related rotenoids are used to correlate stereochemistry within the family. The sign of the rotation is a key piece of data for characterizing a specific enantiomer.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's three-dimensional structure and absolute configuration. The ECD spectra of rotenoids have been studied, and the Cotton effects observed are used as a reliable reference to determine the absolute configuration at the key stereocenters. For instance, the ECD spectrum of the related (+)-3-hydroxy-α-toxicarol has been used to confirm its stereochemistry by comparing it to the known spectra of other rotenoids like rotenone (B1679576). This comparison allows for the confident assignment of the absolute configuration of the B/C ring junction in this compound.

X-ray Crystallography for Definitive Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise coordinates for each atom. This technique requires a single, high-quality crystal of the compound. While a crystal structure for this compound itself has not been reported in the literature, the absolute configuration of the rotenoid family has been unequivocally confirmed by an X-ray analysis of 8'-bromorotenone, a derivative of the parent compound rotenone.

This analysis confirmed the cis-fusion of the B and C rings and the absolute stereochemistry at the 6a and 12a positions as (6aS, 12aS) for the naturally occurring levorotatory series. This finding is crucial as it provides a solid stereochemical foundation for the entire class of related compounds, including this compound, whose relative and absolute configurations are often determined by correlating their spectroscopic data (NMR, ECD) with this definitive X-ray structure.

In Vitro Mechanistic Investigations of Biological Activities

Molecular Interactions with Biological Targets

Enzyme Inhibition Studies

Comprehensive searches of scientific literature did not yield specific data on the inhibitory effects of alpha-Toxicarol on the enzymes α-glucosidase, α-amylase, NADH:ubiquinone oxidoreductase, or aldose reductase. Therefore, its activity profile against these particular enzymes remains uncharacterized.

Inhibition of Cellular Processes in Model Systems

This compound has demonstrated notable inhibitory effects on cellular processes in specific in vitro and in vivo models. In a primary screening for potential cancer chemopreventive agents, this compound was evaluated for its ability to inhibit the Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. This assay is a common method for identifying potential anti-tumor promoters.

Furthermore, the anti-tumor promoting activity of this compound was confirmed in a murine skin tumor promotion model. In a two-stage carcinogenesis test on mouse skin, this compound exhibited a marked inhibitory effect on tumor promotion.

Cellular Response and Cytotoxicity in Research Models

There is currently no specific scientific data available detailing the cytotoxic effects of this compound on the human lung cancer cell line A549, the colorectal cancer cell line SW480, or the leukemic cell line K562. Consequently, the impact of this compound on the viability and cellular response of these specific cancer research models is yet to be determined.

Anti-Parasitic Activities in In Vitro Systems

Investigations into the anti-parasitic properties of this compound have not yielded specific results. There is no available data from in vitro studies to confirm or deny its activity against the malaria parasite, Plasmodium falciparum, or its larvicidal effects on the mosquito vector, Aedes aegypti.

Anti-Microbial Properties in Research Models

The potential anti-microbial activities of this compound have not been specifically documented in the available scientific literature. There is no research data detailing its efficacy against common bacterial pathogens such as Staphylococcus aureus or Pseudomonas aeruginosa.

Phytotoxic and Antifeedant Mechanisms in Model Organisms

Information regarding the phytotoxic and antifeedant mechanisms of this compound is not available in the current body of scientific research. Studies on its potential to inhibit plant growth or deter feeding in model organisms have not been reported.

Data Tables

Table 1: Inhibitory Effects of this compound on Cellular Processes

| Assay/Model System | Inducer/Promoter | Observed Effect |

| Epstein-Barr Virus Early Antigen (EBV-EA) Activation in Raji Cells | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Inhibitory activity observed |

| Murine Skin Tumor Promotion Model | Two-stage carcinogenesis protocol | Marked inhibitory effect |

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Features

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For alpha-toxicarol and related rotenoids, the pharmacophoric features are largely centered around the rigid pentacyclic core, which correctly orients the key functional groups for interaction with their biological targets, most notably the mitochondrial NADH dehydrogenase (Complex I).

The core pharmacophoric elements are believed to include:

The Chromanone Moiety (Rings A and B): This part of the molecule, with its carbonyl group, is a critical feature. The carbonyl group can participate in hydrogen bonding and other polar interactions within the binding site of target proteins.

The Fused Ring System (Rings C, D, and E): The specific fusion pattern and stereochemistry of these rings create a defined three-dimensional shape that is crucial for fitting into the binding pocket of its target. The cis-fused B/C ring junction, in particular, is a common feature among biologically active rotenoids.

Oxygenated Substituents: The presence and positioning of methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups on the aromatic ring A are key modulators of activity. These groups can influence the electronic properties of the molecule and participate in hydrogen bonding with amino acid residues in the target protein, thereby affecting binding affinity. nih.govnih.gov

Influence of Substituents and Stereochemistry on Biological Activity

The biological activity of this compound is highly sensitive to changes in its substitution pattern and stereochemistry. Even minor alterations can lead to significant changes in potency and selectivity.

Substituents:

The nature and location of substituents on the rotenoid scaffold play a pivotal role in determining biological activity.

Methoxy Groups: The two methoxy groups on ring A of this compound are important for its lipophilicity, which can influence its ability to cross cell membranes and reach its intracellular target. nih.govresearchgate.net The position of these groups can also affect the molecule's binding affinity to its target protein. nih.govresearchgate.net Studies on related flavonoids have shown that methoxy groups can enhance cytotoxic activity by facilitating ligand-protein binding. researchgate.net

Hydroxyl Group: The hydroxyl group on ring D of this compound can act as a hydrogen bond donor, potentially forming a key interaction with the biological target. The presence of hydroxyl groups often influences the antioxidant properties of phenolic compounds. nih.govnih.govresearchgate.net

Research on synthetic rotenoid derivatives has demonstrated that the introduction of different functional groups can significantly impact cytotoxicity. For example, the synthesis and evaluation of derivatives of 6-deoxyclitoriacetal, a rotenoid analog, revealed that compounds bearing epoxide, morpholine, and benzylamine (B48309) moieties exhibited promising in vitro cytotoxic activities against various cancer cell lines. nih.gov This highlights the potential for modulating the biological activity of the rotenoid scaffold through targeted chemical modifications.

Stereochemistry:

Computational Approaches in SAR (e.g., Molecular Docking Simulations, In Silico Toxicity Prediction)

Computational methods are increasingly valuable tools in the SAR analysis of natural products like this compound. These in silico approaches can provide insights into the molecular basis of activity and predict potential toxicities, thereby guiding further experimental studies. nih.gov

Molecular Docking Simulations:

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. researchgate.netmdpi.comresearchgate.netnih.gov For this compound, docking studies can be employed to model its interaction with its primary target, mitochondrial Complex I (NADH dehydrogenase). These simulations can help to:

Identify the specific amino acid residues in the binding pocket that interact with this compound.

Predict the binding affinity of this compound and its analogs to the target.

Explain the observed SAR by correlating structural features with binding interactions.

Guide the design of novel, more potent, or selective analogs.

In Silico Toxicity Prediction:

Predicting the potential toxicity of a compound early in the drug discovery process is crucial. In silico toxicology models use computational algorithms to predict various toxicity endpoints based on the chemical structure of a molecule. nih.govresearchgate.net For this compound, these methods can be used to assess its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. This can help to identify potential liabilities, such as mutagenicity, carcinogenicity, or organ-specific toxicities, without the need for extensive in vitro or in vivo testing.

Below is a table summarizing the types of data that can be generated from in silico ADMET predictions for a compound like this compound.

| ADMET Property | Prediction | Implication |

| Absorption | ||

| Human Intestinal Absorption | High/Low | Predicts oral bioavailability. |

| Caco-2 Permeability | High/Low | Indicates potential for absorption across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Yes/No | Predicts potential for central nervous system effects. |

| Plasma Protein Binding | High/Low | Affects the free concentration of the compound available for activity. |

| Metabolism | ||

| Cytochrome P450 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate/Non-substrate | Indicates a potential route of elimination. |

| Toxicity | ||

| AMES Mutagenicity | Mutagenic/Non-mutagenic | Predicts the potential to cause DNA mutations. |

| Carcinogenicity | Carcinogen/Non-carcinogen | Predicts the potential to cause cancer. |

| Hepatotoxicity | Toxic/Non-toxic | Predicts the potential for liver damage. |

Comparative Analysis with Rotenoid Analogs

Comparing the structure and activity of this compound with its close analogs, such as rotenone (B1679576) and deguelin (B1683977), provides valuable insights into the SAR of this class of compounds. These three rotenoids share the same core pentacyclic structure but differ in their substitution patterns, which leads to differences in their biological activities.

| Compound | Structure | Key Structural Differences from this compound | Reported Biological Activity |

| This compound | [Insert Image of this compound Structure] | - | Cytotoxic, insecticidal. |

| Rotenone | [Insert Image of Rotenone Structure] | Lacks the hydroxyl group on ring D; has a different E ring structure (isopropenyl dihydrofuran). | Potent inhibitor of mitochondrial Complex I, insecticidal, piscicidal, induces Parkinson's-like symptoms in animal models. |

| Deguelin | [Insert Image of Deguelin Structure] | Lacks the hydroxyl group on ring D. | Potent inhibitor of mitochondrial Complex I, anticancer properties. |

The comparison reveals that even subtle structural modifications can lead to significant differences in biological effects. For instance, the absence of the hydroxyl group in rotenone and deguelin compared to this compound may influence their binding affinity and metabolic stability. Furthermore, the different E-ring structures of rotenone and this compound likely contribute to their varying potencies and toxicological profiles. Studies have shown that deguelin is about half as active as rotenone in inducing Parkinson's-like syndromes in rats, highlighting the impact of these structural variations on in vivo outcomes.

Ecological and Evolutionary Research Perspectives

Role as Phytochemical Defenses in Plants

Alpha-toxicarol is a key component of a sophisticated chemical arsenal (B13267) that certain plants have evolved to protect themselves from a wide array of threats, primarily herbivorous insects. nih.gov As a secondary metabolite, it is not involved in the primary functions of growth and development but serves as a powerful deterrent and toxin. nih.govsemanticscholar.org This defensive role is underscored by its classification as a rotenoid, a group of compounds renowned for their insecticidal properties. ijrpc.comjapsonline.com

Plants in the Leguminosae (Fabaceae) family, particularly within the genera Derris, Lonchocarpus, and Tephrosia, are the primary producers of this compound and related rotenoids. govinfo.govwur.nlresearchgate.net These compounds are typically concentrated in the roots and stems, parts of the plant that are critical for survival and vulnerable to attack. govinfo.govresearchgate.net The production of these toxins is an adaptive trait, providing a significant survival advantage by warding off potential predators.

Table 1: Plant Genera Known to Produce this compound and Related Rotenoids

Genus Family Notable Co-occurring Rotenoids Primary Plant Part(s) Tephrosia Fabaceae Deguelin (B1683977), Tephrosin, 6a,12a-dehydro-α-toxicarol Roots, Stems, Leaves Derris Fabaceae Rotenone (B1679576), Deguelin, Elliptone Roots Lonchocarpus Fabaceae Rotenone, Deguelin, Tephrosin Roots

Insecticidal and Piscicidal Actions in Traditional Systems (Historical and Ethnobotanical Context)

The potent biological activity of this compound and its parent plants did not go unnoticed by indigenous cultures. For centuries, long before the chemical structures were elucidated, communities in Southeast Asia and South America harnessed the toxic properties of these plants for practical purposes, primarily for fishing and pest control. wur.nlresearchgate.netThis ethnobotanical record provides extensive historical evidence of the compound's efficacy.

The most well-documented use is as a piscicide, or fish poison. The roots of Derris elliptica (known as Tuba) and various Lonchocarpus species (known as Cubé or Timbo) were crushed and introduced into slow-moving bodies of water. wur.nlresearchgate.netThe released rotenoids, including this compound, interfere with cellular respiration in fish, making it difficult for them to breathe and forcing them to the surface for easy collection. researchgate.netThis method was highly efficient and has been a traditional practice for generations. researchgate.net Similarly, these plants were recognized for their insecticidal effects and employed in early forms of agriculture to protect crops. wur.nlThe ground roots were used to create a dust or a liquid extract that could be applied to plants to kill insect pests. wur.nlFor example, Tephrosia toxicaria, known in Brazil as "timbó de caiena," has a history of use as a local pesticide. orientjchem.orgThe discovery of these uses by entomologists in the early 20th century led to the commercial development of rotenoid-based insecticides as alternatives to more toxic arsenic-based compounds. wur.nl

Table 2: Ethnobotanical Uses of Plants Containing this compoundAdvanced Analytical and Methodological Developments

Quantitative Analysis in Complex Biological Matrices

The accurate quantification of α-Toxicarol and its metabolites in complex biological matrices such as plasma, urine, and tissue is fundamental to pharmacokinetic and toxicological studies. Due to the structural similarities with other isoflavonoids and rotenoids, highly selective and sensitive methods are required. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose. nih.govagriculturejournals.czresearchgate.net

Methodologies developed for related isoflavonoids, which are applicable to α-Toxicarol, often involve a multi-step process. nih.gov Sample preparation typically begins with liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from matrix interferences. nih.govresearchgate.net Chromatographic separation is commonly achieved on a C18 reversed-phase column with a gradient mobile phase, often consisting of acetonitrile (B52724) and water with additives like formic acid to enhance ionization. nih.govresearchgate.net

Detection by a triple-quadrupole tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity. nih.gov This technique allows for the monitoring of specific precursor-to-product ion transitions for the analyte and an internal standard, ensuring accurate quantification even at low concentrations. nih.gov For isoflavonoids, lower limits of quantitation (LLOQs) in the range of 0.1-0.4 ng/mL in plasma have been reported, demonstrating the high sensitivity of these methods. nih.gov

| Parameter | Methodology | Typical Values for Related Compounds (Isoflavonoids) | Reference |

|---|---|---|---|

| Sample Preparation | Liquid-Liquid Extraction (LLE) with ethyl acetate | Extraction recoveries of 85.7% to 100.2% | nih.gov |

| Chromatography | Symmetry C18 column with acetonitrile/water (0.1% formic acid) gradient | Run time of 13.0 min | nih.gov |

| Detection | Triple-quadrupole tandem mass spectrometer (MRM mode) | LLOQ of 0.1-0.4 ng/mL | nih.gov |

| Precision (RSD) | Intra-day and inter-day analysis | < 14.9% | nih.gov |

| Accuracy (RE) | Intra-day and inter-day analysis | -9.3% to 14.5% | nih.gov |

High-Throughput Screening Methodologies for Bioactivity Assessment

High-throughput screening (HTS) platforms are essential for the rapid evaluation of large libraries of natural products, like α-Toxicarol, to identify and characterize their biological activities. nih.gov These automated systems utilize microplate-based assays to assess various cellular and molecular endpoints, enabling the efficient discovery of lead compounds.

For natural products, HTS can be applied to assess a wide range of bioactivities, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.gov Cell-based assays are commonly employed to measure parameters such as cell viability, proliferation, and apoptosis in response to the compound. These assays often rely on colorimetric, fluorometric, or luminescent readouts to provide quantitative data on the compound's effect.

Molecular target-based HTS, on the other hand, focuses on the interaction of the compound with specific proteins or enzymes. nih.gov This approach can provide more direct information about the mechanism of action. Given that rotenoids are known inhibitors of mitochondrial NADH:ubiquinone oxidoreductase (Complex I), HTS assays targeting this enzyme's activity are particularly relevant for α-Toxicarol and related compounds. nih.gov The integration of automated liquid handling systems and robotics significantly accelerates the screening process, allowing for the evaluation of thousands of compounds in a short period. nih.gov

| Screening Approach | Assay Type | Endpoint Measured | Relevance to α-Toxicarol | Reference |

|---|---|---|---|---|

| Cell-Based HTS | MTT, Alamar Blue, LDH release assays | Cell viability, proliferation, cytotoxicity | General toxicity and anticancer potential | |

| Molecular Target-Based HTS | Enzyme inhibition assays | Inhibition of specific enzymes (e.g., NADH:ubiquinone oxidoreductase) | Mechanism of action studies | nih.gov |

| High-Content Screening (HCS) | Automated microscopy and image analysis | Changes in cell morphology, protein localization | Detailed cellular mechanism of toxicity | nih.gov |

Integration of Omics Technologies in Mechanistic Research (e.g., Metabolomics, Proteomics)

The integration of "omics" technologies, such as metabolomics and proteomics, provides a systems-level understanding of the biological effects of α-Toxicarol. These approaches allow for the comprehensive analysis of changes in metabolites and proteins within a biological system following exposure to the compound, offering deep insights into its mechanism of action and potential toxicity pathways. acs.orgnih.gov

Metabolomics , the large-scale study of small molecules or metabolites, can reveal alterations in metabolic pathways. acs.org Studies on the related rotenoid, rotenone (B1679576), have demonstrated significant changes in the metabolome of cells upon exposure. acs.org Using techniques like LC-MS, researchers have identified disruptions in key metabolic pathways, including purine (B94841) and amino acid metabolism, as well as alterations in the citric acid cycle and energy metabolism. acs.orgresearchgate.net This "metabolic fingerprinting" can identify biomarkers of exposure and effect. researchgate.netresearchgate.net

Proteomics , the comprehensive analysis of proteins, can identify changes in protein expression and post-translational modifications, providing a direct link between the compound and cellular function. nih.govnih.gov In studies of isoflavonoids, proteomic analyses have revealed effects on distinct molecular pathways, such as tyrosine kinase signaling, cytoskeleton organization, and lipid metabolism. nih.gov For toxicological studies, proteomics can help identify protein biomarkers of toxicity. researchgate.netnih.gov The use of techniques like nano-LC UDMSE allows for high-throughput protein profiling, enabling the identification of proteins and pathways affected by the compound. nih.gov

The combination of these omics approaches offers a powerful tool for elucidating the complex biological responses to α-Toxicarol, from metabolic perturbations to changes in protein expression that underpin its physiological effects.

| Omics Technology | Key Findings for Related Compounds (Rotenone/Isoflavonoids) | Analytical Platform | Reference |

|---|---|---|---|

| Metabolomics | Inhibition of purine and amino acid metabolism; disruption of the citric acid cycle. | LC-MS/MS | acs.orgresearchgate.net |

| Proteomics | Alterations in tyrosine kinase signaling, cytoskeleton organization, and lipid metabolism. | nano-LC UDMSE | nih.gov |

| Proteomics | Modulation of hepatic protein expression profiles. | 2D-PAGE and Mass Spectrometry | nih.gov |

Future Directions and Emerging Research Avenues

Elucidation of Complete Biosynthetic Pathways

The biosynthesis of rotenoids, the class of compounds to which alpha-Toxicarol belongs, is a complex process that is not yet fully understood. Early research using radiolabeled precursors in plants like Derris elliptica and Amorpha fruticosa has established the foundational steps. These studies confirmed that rotenoids are derived from the isoflavonoid (B1168493) pathway and involve a critical 1,2-aryl migration of a phenyl group. rsc.orgrsc.org The amino acid phenylalanine serves as the precursor for the A, C, and D rings, while methionine contributes to the formation of C-6 and the methoxy (B1213986) groups. rsc.orgrsc.org

Future research is focused on identifying and characterizing the specific enzymes—such as chalcone (B49325) synthases, isomerases, and the cytochrome P450 enzymes responsible for the aryl migration and subsequent cyclizations—that catalyze each step of the pathway. Understanding these enzymatic processes at a molecular level could enable the use of metabolic engineering or synthetic biology to enhance the production of this compound or create novel rotenoid structures in microbial or plant-based systems. semanticscholar.org Furthermore, studies on cell cultures of Tephrosia vogelii have shown that environmental conditions, such as the presence of light, can significantly alter the profile of rotenoids produced. ird.fr Investigating the regulatory genes that respond to these cues is a key area of interest, as it could provide a method to control the biosynthetic output. ird.fr

Development of Novel Synthetic Strategies for Complex Analogs

The structural complexity of this compound presents a significant challenge for chemical synthesis, but also an opportunity for creating novel analogs with improved properties. The total synthesis of the related compound rotenone (B1679576) has been achieved through multi-step processes involving key transformations such as the Hoesch reaction (a type of Friedel-Crafts acylation), Oppenauer oxidation, and Pd π-allyl mediated cyclisation. researchgate.netstjohns.edu These established routes provide a blueprint for the future synthesis of this compound and its derivatives.

Emerging research is focused on developing more efficient and stereoselective synthetic methods. A primary goal is the creation of a diverse library of this compound analogs to systematically explore structure-activity relationships (SAR). nih.gov By modifying specific functional groups on the molecule—such as the hydroxyl and methoxy groups or the side chains on the E ring—researchers can probe their importance for biological activity. nih.gov For example, studies on rotenone analogs have shown that even minor structural changes can significantly impact their insecticidal activity or their interaction with biological targets. researchgate.netnih.gov This approach, which combines targeted synthesis with high-throughput screening, is essential for translating the basic structure of this compound into potential therapeutic leads.

Discovery of New Biological Targets and Mechanisms of Action

This compound and other rotenoids are known for their potent biological effects, which are primarily attributed to the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). nih.govnih.gov This disruption of the electron transport chain leads to a decrease in cellular ATP levels and has been linked to the antiproliferative and anticancer properties of these compounds. nih.gov The anticancer mechanism is further associated with the ability of rotenoids to inhibit the induction of ornithine decarboxylase (ODC), a key enzyme in cell proliferation and tumor promotion. nih.gov

While mitochondrial complex I is a well-established target, future research aims to identify new biological targets and elucidate alternative mechanisms of action. The structural specificity required for complex I inhibition suggests that different rotenoids may have unique activities. nih.gov For instance, some analogs are highly active against the parasite Trypanosoma cruzi, while others are not, indicating that subtle structural differences dictate their interaction with specific biological targets. nih.gov Given the growing interest in related alpha-series compounds, such as alpha-tocopheryl succinate, for cancer therapy, a major research avenue is to explore whether this compound can modulate immune responses or other cellular pathways relevant to cancer treatment. nih.gov Investigating its effects on cell signaling, apoptosis, and the tumor microenvironment could reveal novel therapeutic applications.

Exploration of Chemoinformatic and Computational Design Approaches

Chemoinformatic and computational methods are becoming indispensable tools in natural product research. These in silico approaches can accelerate the discovery and optimization of bioactive compounds like this compound. Quantitative Structure-Activity Relationship (QSAR) modeling is a key area of exploration. mdpi.com By building mathematical models that correlate the structural features of a series of rotenoid analogs with their measured biological activity, researchers can predict the potency of novel, unsynthesized compounds. nih.govmdpi.com This allows for the rational design of more effective analogs while reducing the need for extensive synthetic work and biological screening.

Molecular docking simulations represent another powerful computational tool. nih.govnih.gov These methods can predict how this compound and its analogs bind to the active sites of known or hypothetical protein targets, such as mitochondrial complex I or other enzymes. nih.gov By visualizing these interactions at an atomic level, scientists can understand the structural basis for a compound's activity and design modifications to enhance binding affinity and specificity. The integration of virtual screening of natural product databases, QSAR, and molecular docking provides a comprehensive computational workflow to identify the most promising this compound analogs for further development. mdpi.com

Investigation of Ecological Dynamics and Environmental Fate in Controlled Research Settings

While much of the research on this compound is focused on its biological activity, understanding its environmental behavior is crucial, especially given that related rotenoids are used as pesticides. semanticscholar.orgdoc.govt.nz Studies on rotenone provide a valuable framework for investigating the ecological dynamics of this compound. Rotenone is known to be non-persistent, degrading rapidly in the presence of sunlight and warmer temperatures, with a half-life in water that can be less than a day under such conditions. doc.govt.nzwikipedia.org However, its persistence increases significantly in cold, dark environments. alaska.gov

Future research must conduct controlled studies to determine the specific degradation kinetics of this compound under various environmental conditions (pH, temperature, UV light). Key parameters to investigate include its potential for adsorption to soil and sediment, its water solubility, and its susceptibility to microbial degradation. stjohns.edudoc.govt.nz Although rotenone has a low potential for bioaccumulation in aquatic organisms, this must be explicitly verified for this compound. doc.govt.nz A thorough understanding of its environmental fate is essential for assessing any potential ecological impact and ensuring its safe handling and use in research settings.

Table of Compounds Mentioned

| Compound Name | Chemical Class |

| This compound | Rotenoid / Isoflavanone |

| Rotenone | Rotenoid |

| Deguelin (B1683977) | Rotenoid |

| Tephrosin | Rotenoid |

| Rotenolone | Rotenoid |

| Amorphigenin | Rotenoid |

| Phenylalanine | Amino Acid |

| Methionine | Amino Acid |

| alpha-tocopheryl succinate | Vitamin E derivative |

Table: Environmental Fate Parameters of Rotenone (as a proxy for Rotenoids)

| Parameter | Finding | Implication for Research on this compound |

| Persistence | Not persistent; degrades rapidly in light and heat. doc.govt.nzwikipedia.org | The stability of this compound under different light and temperature conditions needs to be quantified. |

| Half-life in Water | Can be < 24 hours at >20°C, but much longer at colder temperatures. doc.govt.nzwikipedia.org | Controlled studies are needed to determine the half-life of this compound in aquatic environments. |

| Degradation Products | Breaks down into water-soluble, less toxic products. doc.govt.nz | The degradation pathway and toxicity of this compound's metabolites should be identified. |

| Soil/Sediment Interaction | Binds strongly to soil organics and does not leach significantly into groundwater. alaska.gov | The soil adsorption coefficient (Koc) for this compound should be measured to predict its mobility. |

| Bioaccumulation | Low potential for bioaccumulation in aquatic organisms. doc.govt.nz | The bioconcentration factor (BCF) for this compound needs to be experimentally determined. |

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the acute toxicity of alpha-Toxicarol in preclinical models?

- Methodological Answer : Experimental design should include dose-response studies, appropriate control groups (e.g., vehicle and positive controls), and standardized endpoints (e.g., mortality, organ weight changes, histopathology). Follow OECD or EPA guidelines for acute toxicity testing. Ensure reproducibility by documenting protocols using ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) . Use in vitro assays (e.g., cell viability assays) as preliminary screens before progressing to in vivo models. Validate assays with predefined acceptance criteria (e.g., coefficient of variation <15%) .

Q. What strategies are recommended for conducting a systematic literature review on this compound’s mechanisms of action?

- Methodological Answer : Employ a structured search strategy using databases like PubMed, ToxNet, and Scopus, combining keywords (e.g., "this compound," "toxicity mechanisms," "kinase inhibition"). Apply the PICO framework to define Population (e.g., cell lines), Intervention (this compound dosage), Comparison (control groups), and Outcomes (e.g., apoptotic markers). Supplement with backward/forward citation tracking. Critically evaluate study quality using tools like SYRCLE’s risk-of-bias checklist for animal studies .

Q. How can researchers ensure data integrity when analyzing this compound’s cytotoxic effects across multiple cell lines?

- Methodological Answer : Standardize experimental conditions (e.g., incubation time, passage number) to minimize variability. Use statistical software (e.g., GraphPad Prism) for dose-response curve fitting (IC₅₀ calculations) and ANOVA for cross-line comparisons. Include technical and biological replicates. Document raw data and preprocessing steps (e.g., normalization) transparently . Cross-validate findings with orthogonal assays (e.g., flow cytometry for apoptosis vs. caspase-3 activity assays) .

Advanced Research Questions

Q. How should contradictions in this compound’s reported toxicity profiles across species be resolved?

- Methodological Answer : Conduct interspecies comparative studies using physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., cytochrome P450 variations). Perform in vitro assays with human and animal hepatocytes to identify species-specific metabolites. Reconcile discrepancies by evaluating study design flaws (e.g., dosing regimens, solvent effects) and applying Hill’s criteria for causality . If data gaps persist, propose targeted in vivo studies prioritizing endpoints with translational relevance .

Q. What methodologies are critical for assessing this compound’s long-term genotoxic potential?

- Methodological Answer : Combine the Ames test (bacterial reverse mutation), micronucleus assay (in vitro/in vivo), and Comet assay (DNA strand breaks). Include metabolic activation systems (e.g., S9 fraction) to detect pro-mutagenic compounds. Use high-throughput sequencing to identify clastogenic vs. aneugenic effects. For ambiguous results, apply weight-of-evidence approaches per ICH S2(R1) guidelines, prioritizing studies with robust statistical power and validated protocols .

Q. How can researchers align this compound’s toxicological assessments with regulatory requirements for preclinical submissions?

- Methodological Answer : Adhere to Good Laboratory Practice (GLP) standards for study design, data recording, and reporting. Include GLP-compliant toxicokinetic analyses (e.g., Cmax, AUC) to correlate exposure with adverse effects. Address regulatory data needs identified by agencies like ATSDR or EPA (e.g., developmental toxicity, endocrine disruption potential). Submit findings in structured formats, emphasizing risk assessment components (NOAEL/LOAEL, safety margins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.